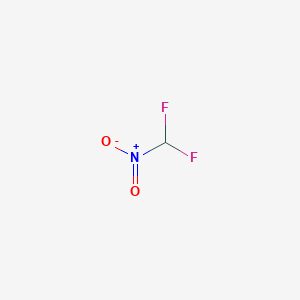
Difluoronitromethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoronitromethane (CHF2NO2) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This colorless gas is highly reactive and can be synthesized through different methods, including the reaction of nitromethane with hydrogen fluoride gas. Difluoronitromethane has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
Difluoronitromethane is a highly reactive compound that can undergo different reactions, including nucleophilic substitution, addition, and elimination reactions. The mechanism of action of difluoronitromethane depends on the reaction conditions and the nature of the substrate. In some cases, difluoronitromethane can act as a source of the difluoromethyl group, which is a valuable moiety in medicinal chemistry.
生化学的および生理学的効果
Difluoronitromethane has been studied for its biochemical and physiological effects. In vitro studies have shown that difluoronitromethane can react with different biomolecules, such as proteins, nucleic acids, and lipids. Difluoronitromethane can also inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that difluoronitromethane can induce oxidative stress and inflammation, which can lead to tissue damage and cell death.
実験室実験の利点と制限
Difluoronitromethane has several advantages for lab experiments, such as its high reactivity and selectivity. Difluoronitromethane can be used as a mild fluorinating reagent, which can avoid the use of more toxic and hazardous reagents. However, difluoronitromethane has some limitations, such as its low stability and high toxicity. Difluoronitromethane can decompose under certain conditions, such as high temperature and pressure, which can lead to the formation of toxic byproducts.
将来の方向性
There are several future directions for research on difluoronitromethane. One area of interest is the development of new synthetic methods for the preparation of difluoronitromethane and its derivatives. Another area of interest is the study of the mechanism of action of difluoronitromethane and its interactions with biomolecules. Further research is also needed to evaluate the potential applications of difluoronitromethane in materials science and medicinal chemistry. Finally, more studies are needed to assess the toxicity and environmental impact of difluoronitromethane and its derivatives.
合成法
Difluoronitromethane can be synthesized through different methods, including the reaction of nitromethane with hydrogen fluoride gas. The reaction is carried out in the presence of a catalyst, such as antimony pentafluoride or boron trifluoride. The yield of difluoronitromethane can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
Difluoronitromethane has potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science. It can be used as a reagent in organic synthesis for the preparation of fluorinated compounds. Difluoronitromethane can also be used as a building block for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. In materials science, difluoronitromethane can be used as a precursor for the preparation of fluorinated polymers and coatings.
特性
CAS番号 |
1493-05-6 |
|---|---|
製品名 |
Difluoronitromethane |
分子式 |
CHF2NO2 |
分子量 |
97.021 g/mol |
IUPAC名 |
difluoro(nitro)methane |
InChI |
InChI=1S/CHF2NO2/c2-1(3)4(5)6/h1H |
InChIキー |
RDIQWSIKQQEQDB-UHFFFAOYSA-N |
SMILES |
C([N+](=O)[O-])(F)F |
正規SMILES |
C([N+](=O)[O-])(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



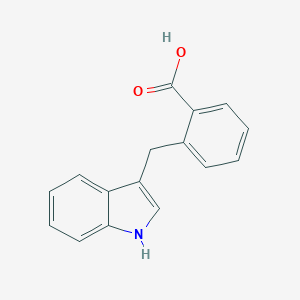
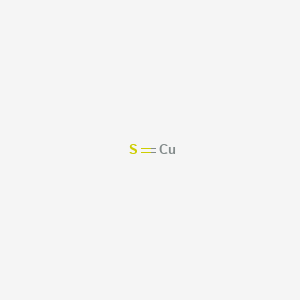
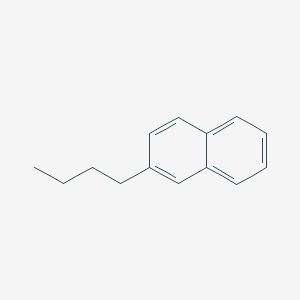
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)

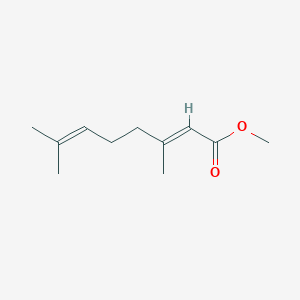
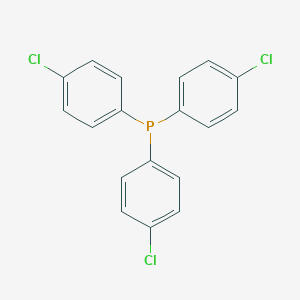
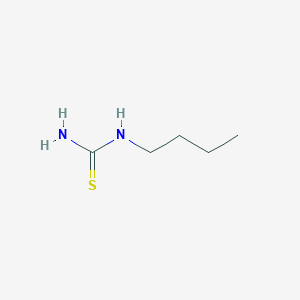
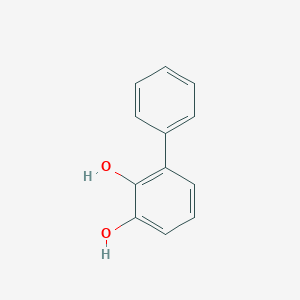
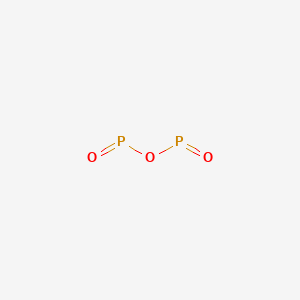
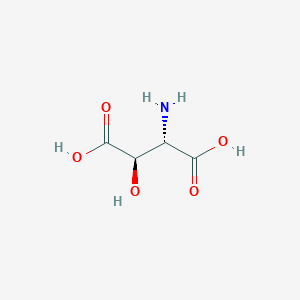
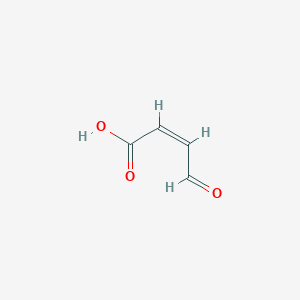
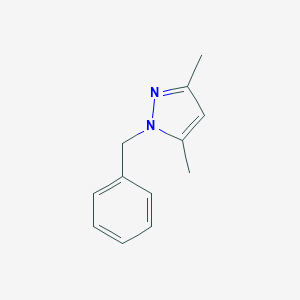
![4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B71998.png)